molecular formula C11H11BrO2 B13082772 Methyl 4-(3-bromoprop-1-en-1-yl)benzoate

Methyl 4-(3-bromoprop-1-en-1-yl)benzoate

Cat. No.: B13082772
M. Wt: 255.11 g/mol
InChI Key: YRQTYFBFNPDSAA-NSCUHMNNSA-N
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Description

Methyl 4-(3-bromoprop-1-en-1-yl)benzoate is an organic compound with the molecular formula C11H11BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 3-bromoprop-1-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-bromoprop-1-en-1-yl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-propenylbenzoate. The reaction typically uses bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(3-bromoprop-1-en-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(3-bromoprop-1-en-1-yl)benzoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the propenyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-bromoprop-1-en-1-yl)benzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

methyl 4-[(E)-3-bromoprop-1-enyl]benzoate

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7H,8H2,1H3/b3-2+

InChI Key

YRQTYFBFNPDSAA-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/CBr

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CCBr

Origin of Product

United States

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